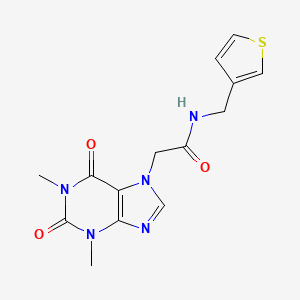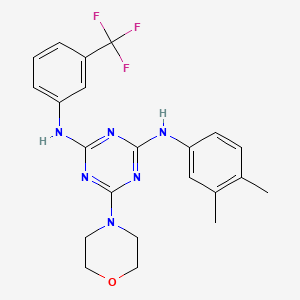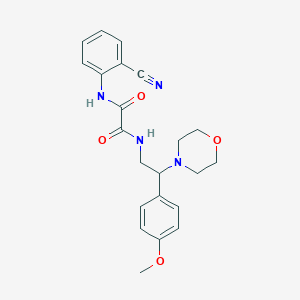
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is a complex organic compound known for its multifaceted roles in scientific research and industrial applications. It is a derivative of purine and thienylmethyl acetamide, combining these two distinct chemical structures into one molecule with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide typically begins with the preparation of the purine and thienylmethyl acetamide precursors.
Purine Precursor Synthesis
This involves the formation of 1,3-dimethyl-2,6-dioxopurine. A common starting material is xanthine, which undergoes methylation using methyl iodide in the presence of a base like potassium carbonate.
Thienylmethyl Acetamide Precursor Synthesis
This involves the synthesis of 3-thiophenemethylamine followed by its acylation with acetic anhydride or acetyl chloride under anhydrous conditions.
Coupling Reaction
The final compound is synthesized through a nucleophilic substitution reaction where the purine derivative reacts with the thienylmethyl acetamide under conditions that facilitate the formation of the target compound.
Industrial Production Methods
The industrial scale-up of this synthesis would involve optimization of each step to ensure high yield and purity, often incorporating continuous flow reactions to enhance efficiency and control.
化学反応の分析
Types of Reactions
Oxidation
The compound can undergo oxidation at the thiophene moiety, resulting in sulfoxide or sulfone derivatives under specific conditions.
Reduction
The carbonyl groups within the purine structure can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution
The acetamide group can be substituted under nucleophilic or electrophilic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl halides, bases or acids depending on the specific substitution.
Major Products Formed
Sulfoxide and sulfone derivatives (oxidation)
Hydroxy derivatives (reduction)
Substituted acetamides (substitution)
科学的研究の応用
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide has been investigated for various applications:
Chemistry: : As a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : As a biochemical probe to study enzymatic interactions and protein binding due to its purine structure.
Medicine: : Potential therapeutic agent for its anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of novel materials with specific electronic properties.
作用機序
Molecular Targets and Pathways
The compound’s effects are largely determined by its interaction with specific proteins and enzymes:
Purine Pathway: : It may act as an inhibitor of enzymes like xanthine oxidase, impacting the purine metabolism pathway.
Thiophene Moiety: : This part of the molecule might interact with various biomolecules, facilitating or inhibiting biochemical processes.
類似化合物との比較
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its combined structure of purine and thienylmethyl acetamide, setting it apart from other purine derivatives or thiophene compounds alone.
Similar Compounds
2,6-dioxopurine derivatives
Thiophenemethylamine derivatives
N-methylacetamide derivatives
Each of these similar compounds lacks the dual functionality present in the target compound, underscoring its distinctive properties.
This should give you a comprehensive look at this fascinating compound! What else can I intrigue you with?
特性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-17-12-11(13(21)18(2)14(17)22)19(8-16-12)6-10(20)15-5-9-3-4-23-7-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLDFGFLVFLCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE](/img/structure/B2356188.png)

![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)
![methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2356194.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356201.png)
![N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2356202.png)

![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)


![N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2356208.png)
